2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:
Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.
Cyclization: Formation of the benzimidazole ring.
Derivatization: Introduction of the isoquinoline and carboxamide groups.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, disrupt DNA synthesis, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: A simpler benzimidazole derivative with antimicrobial properties.
1-methyl-1H-benzimidazole: Known for its use in medicinal chemistry.
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Another benzimidazole derivative with potential biological activities.
Uniqueness
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its complex structure, which combines the benzimidazole moiety with an isoquinoline and carboxamide group.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-23-12-15(13-7-3-4-8-14(13)20(23)26)19(25)21-11-18-22-16-9-5-6-10-17(16)24(18)2/h3-10,12H,11H2,1-2H3,(H,21,25) |
InChI Key |
PPUATJRJAGNONO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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